molecular formula C11H15N B13602176 (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

Cat. No.: B13602176
M. Wt: 161.24 g/mol
InChI Key: NTFRABUEOUYTHK-QMMMGPOBSA-N
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Description

(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is a chiral amine compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the reductive amination of the corresponding aldehyde with a chiral amine.

Industrial Production Methods

Industrial production methods for (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine often involve large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine

In medicine, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure drugs.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine
  • (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine
  • (1S)-1-(2,3-dihydro-1H-inden-6-yl)ethan-1-amine

Uniqueness

(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is unique due to its specific stereochemistry and bicyclic structure. This configuration allows for selective interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3/t8-/m0/s1

InChI Key

NTFRABUEOUYTHK-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1CCC2)N

Canonical SMILES

CC(C1=CC=CC2=C1CCC2)N

Origin of Product

United States

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